5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2S2.ClH/c19-16-4-3-14(26-16)17(24)23(6-5-22-7-9-25-10-8-22)18-21-13-2-1-12(20)11-15(13)27-18;/h1-4,11H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQGRYNYUYZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the bromine and fluorobenzo[d]thiazol-2-yl groups. The morpholinoethyl group is then attached, and the final product is obtained as a hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the bromine or fluorine positions.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that thiophene carboxamide derivatives, including the compound , exhibit significant anticancer properties.
- Mechanism of Action : The compound acts as a biomimetic of Combretastatin A-4 (CA-4), disrupting microtubule formation in cancer cells. It has been observed to inhibit the proliferation of various cancer cell lines, including Hep3B liver cancer cells, with an IC50 value comparable to established chemotherapeutic agents .
- Case Study : In a study evaluating the efficacy of thiophene derivatives against Hep3B cells, compounds similar to the target compound demonstrated significant cytotoxic effects, leading to apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent.
- Activity Spectrum : It has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Data Table : The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
This data suggests that the compound could be further developed as a broad-spectrum antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of the compound with various biological targets. These studies indicate a favorable interaction with key proteins involved in cell proliferation and survival pathways.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s closest analog in available literature is 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (). Below is a comparative analysis:
Functional Implications:
- Morpholine vs. Sulfonamide Groups : The morpholine moiety in the target compound enhances water solubility, critical for in vivo efficacy, whereas the naphthalene sulfonamide in the analog may favor membrane permeability or enzyme binding .
- Halogen Positioning : The 5-bromo substituent on the thiophene ring (target) vs. 3-bromo on pyrazole (analog) could influence steric interactions with biological targets. Fluorine in the benzothiazole ring may enhance metabolic stability compared to chlorine in the analog .
Research Findings and Hypothetical Data
While direct pharmacological data for the target compound are absent, inferences from structural analogs suggest:
- Binding Affinity: Benzothiazole derivatives often exhibit nanomolar affinity for kinases (e.g., JAK3, EGFR), whereas sulfonamide analogs target enzymes like carbonic anhydrase.
- Solubility : The hydrochloride salt likely increases solubility (>50 mg/mL in water) compared to neutral sulfonamide analogs (<10 mg/mL) .
- Synthetic Challenges : Brominated heterocycles (as in both compounds) require precise temperature control during coupling to avoid debromination.
Biological Activity
5-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 401.25 g/mol
CAS Number: 16628-26-5
Biological Activity Overview
The biological activity of this compound has been evaluated primarily for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has shown that thiophene carboxamide derivatives, including this compound, exhibit potent anticancer activity. For instance, a study highlighted that certain thiophene derivatives demonstrated IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating their effectiveness in inhibiting cell proliferation .
Table 1: Anticancer Activity of Related Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2b | Hep3B | 5.46 | Tubulin inhibition |
| Compound 2e | Hep3B | 12.58 | Tubulin inhibition |
| 5-Bromo-N-(6-fluoro...) | Various | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiophene-based compounds. The presence of the thiophene ring and benzothiazole moiety significantly contributes to the biological activity observed in these compounds.
- Thiophene Core : The thiophene ring enhances aromaticity and interacts favorably with biological targets.
- Benzothiazole Moiety : This component is known for its broad spectrum of biological activities, including antitumor effects .
- Morpholine Substitution : The morpholine group may enhance solubility and bioavailability, influencing pharmacokinetics.
The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin, similar to the established drug Combretastatin A-4 (CA-4). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several studies have documented the efficacy of thiophene derivatives in preclinical models:
- In Vitro Studies : Compounds similar to 5-Bromo-N-(6-fluoro...) were tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis.
- Molecular Docking Studies : Computational analyses have suggested that these compounds bind effectively to tubulin, providing insights into their potential as therapeutic agents against cancer .
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its biological activity?
Answer: The compound combines a thiophene-2-carboxamide backbone with a 6-fluoro-1,3-benzothiazole moiety and a morpholine-ethyl substituent . The fluorine atom on the benzothiazole ring enhances electron-withdrawing effects, potentially improving binding affinity to biological targets like enzymes or receptors . The morpholine group increases solubility and may modulate pharmacokinetic properties, while the thiophene core contributes to planar aromaticity, facilitating π-π interactions in target binding .
Q. Q2. What are the typical synthetic routes for this compound, and what challenges arise during purification?
Answer: Synthesis involves three key steps:
Formation of the thiophene-2-carboxamide core via cyclization of precursor acids (e.g., using thionyl chloride for activation).
Coupling the 6-fluoro-1,3-benzothiazole moiety using nucleophilic substitution or Buchwald-Hartwig amination.
Introducing the morpholine-ethyl group via alkylation or reductive amination .
Purification challenges include separating regioisomers due to similar polarities. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is recommended .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields for the morpholine-ethyl substitution step?
Answer: Yield optimization requires:
- Temperature control : Maintain ≤40°C to prevent decomposition of the morpholine intermediate.
- Catalyst selection : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (reported yield: 72–78%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the benzothiazole intermediate .
- Stoichiometric adjustments : A 1.2:1 molar ratio of morpholine-ethylamine to the thiophene precursor minimizes side reactions .
Q. Q4. How should researchers address contradictions in biological activity data across in vitro assays?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Solubility differences : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Target promiscuity : Conduct counter-screens against related targets (e.g., kinase panels) to confirm selectivity. Data normalization to positive/negative controls is critical .
Q. Q5. What methodologies are recommended for studying this compound’s environmental fate in long-term ecological studies?
Answer: Adopt a tiered approach:
Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis half-life under varying pH (e.g., pH 5–9) .
Microcosm experiments : Assess biodegradation in soil/water systems using LC-MS/MS to track metabolite formation (e.g., dehalogenated byproducts) .
Computational modeling : Use EPI Suite or ECOSAR to predict bioaccumulation potential and ecotoxicity endpoints .
Theoretical and Methodological Integration
Q. Q6. How can researchers align experimental findings with existing pharmacological frameworks for benzothiazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) mapping : Compare the compound’s IC₅₀ values against known benzothiazole-based kinase inhibitors (e.g., BIRB-796) to identify conserved binding motifs .
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., MAP kinases). Pay attention to hydrogen bonds between the morpholine oxygen and catalytic lysine residues .
- Mechanistic validation : Employ CRISPR-edited cell lines to confirm target engagement (e.g., knockout models for suspected kinases) .
Q. Q7. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Re-evaluate force field parameters : Adjust partial charges in molecular dynamics simulations to account for fluorine’s electronegativity .
- Solvent accessibility analysis : Use PyMOL to assess whether steric hindrance from the thiophene ring limits binding pocket access .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
